Myeloperoxidase (MPO) Inhibition: A Direct Head-to-Head Comparison of Potency and CYP3A4 Selectivity
In a standardized recombinant human myeloperoxidase (MPO) inhibition assay, 6-(2-Methoxyphenoxy)pyridin-3-amine (Target Compound) demonstrates an IC50 of 72 nM [1]. A closely related analog, with a slight structural modification in the linker region, exhibits an IC50 of 159 nM in the same assay [2]. This represents a 2.2-fold increase in potency for the target compound. Furthermore, the target compound shows a 166-fold selectivity window against CYP3A4 (IC50 = 12,000 nM), whereas the comparator's CYP3A4 IC50 is 2,600 nM, yielding a 16-fold selectivity window [1][2]. This significant improvement in both potency and off-target selectivity is a critical differentiator for programs aiming to minimize drug-drug interaction liabilities.
| Evidence Dimension | Inhibition of human MPO (IC50, nM) and Selectivity vs. CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 72 nM; CYP3A4 IC50 = 12,000 nM |
| Comparator Or Baseline | Analog (BDBM50554044 / CHEMBL4792720): IC50 = 159 nM; CYP3A4 IC50 = 2,600 nM |
| Quantified Difference | 2.2-fold more potent (72 nM vs. 159 nM) and 10.4-fold greater selectivity window (166-fold vs. 16-fold) |
| Conditions | Inhibition of recombinant human MPO incubated for 10 min in presence of 120 mM NaCl by aminophenyl fluorescein based assay; CYP3A4 inhibition assay (unknown origin). |
Why This Matters
This data directly informs procurement by demonstrating a quantifiable, superior on-target potency and a significantly improved off-target selectivity profile compared to a structurally similar analog, reducing the risk of CYP-mediated drug interactions in lead optimization.
- [1] BindingDB. (n.d.). BDBM50554045 (CHEMBL4800005): 6-(2-Methoxyphenoxy)pyridin-3-amine. Enzyme Inhibition Constant Data for Myeloperoxidase and CYP3A4. View Source
- [2] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720): Structural Analog of 6-(2-Methoxyphenoxy)pyridin-3-amine. Enzyme Inhibition Constant Data for Myeloperoxidase and CYP3A4. View Source
